REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[C:6]2[N:12]([OH:13])[C:11]([C:14]([F:17])([F:16])[F:15])=[N:10][C:7]2=[N:8][CH:9]=1)([O-])=O.C(O)C.Cl.[H][H]>[Pd].O>[NH2:1][C:4]1[CH:5]=[C:6]2[N:12]([OH:13])[C:11]([C:14]([F:15])([F:17])[F:16])=[N:10][C:7]2=[N:8][CH:9]=1
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Name
|
|
Quantity
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4.9 g
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Type
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reactant
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Smiles
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[N+](=O)([O-])C=1C=C2C(=NC1)N=C(N2O)C(F)(F)F
|
Name
|
|
Quantity
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100 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
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1 g
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Type
|
catalyst
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Smiles
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[Pd]
|
Name
|
|
Quantity
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150 mL
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Type
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solvent
|
Smiles
|
O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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was added to the mixture
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Type
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FILTRATION
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Details
|
The reaction mixture was then filtered
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Type
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CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
yielding a gummy solid residue which
|
Name
|
|
Type
|
|
Smiles
|
NC=1C=C2C(=NC1)N=C(N2O)C(F)(F)F
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |